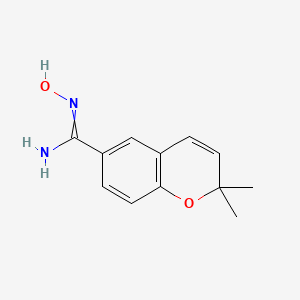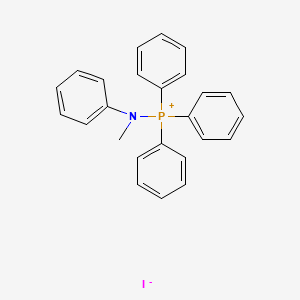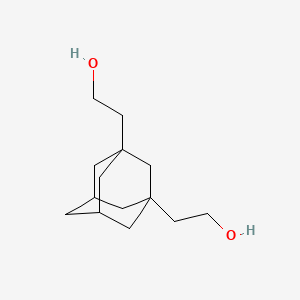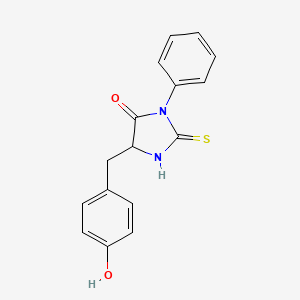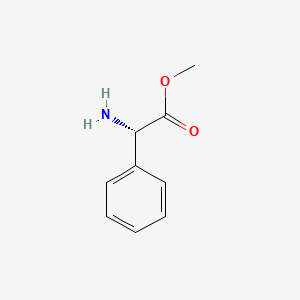![molecular formula C13H15NO5S B1586850 4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid CAS No. 396105-96-7](/img/structure/B1586850.png)
4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
Research into the synthesis of related compounds often focuses on developing new synthetic pathways and exploring their chemical properties. For example, the synthesis of analog compounds, such as 3-methyl-4-phenylsulfonylbutanoic acid, has been achieved through standard procedures, demonstrating their potential as building blocks in organic synthesis.Molecular Structure Analysis
The empirical formula of this compound is C13H15NO5S, and its molecular weight is 297.33 g/mol . The SMILES string is CS(=O)(=O)c1ccc2N(CCc2c1)C(=O)CCC(O)=O .Wissenschaftliche Forschungsanwendungen
Biological Activity and Applications
- Field : Biochemistry
- Application : Compounds with structural similarities to 4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid have been explored for their potential biological activities.
- Methods : For instance, indole derivatives, including those synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon (aroyl)amides, have shown significant biological activity.
- Results : This suggests potential applications in developing therapeutic agents.
Nonlinear Optical Materials
- Field : Material Science
- Application : Research into novel semi-organometallic nonlinear optical (NLO) crystals has led to the development of materials like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ (STA).
- Methods : These materials have shown promising applications in NLO due to their favorable properties.
- Results : Their efficiencies are greater than standard potassium dihydrogen phosphate (KDP), indicating their potential in optoelectronic applications.
Molecular Docking and Drug Design
- Field : Pharmacology
- Application : Molecular docking studies involving derivatives of 4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid have been conducted to explore their interactions with biological targets.
- Methods : These studies involve computational techniques to predict the orientation of one molecule to a second when bound to each other to form a stable complex.
- Results : Understanding these interactions can help in the design of new drugs.
Material-Specific Binding Peptides
- Field : Biotechnology
- Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
- Methods : Progress has been fueled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
- Results : A genetic or chemical conjugation of second (biological, chemical, or physical property-changing) functionality to MBPs empowers the design of advanced (hybrid) materials, bioactive coatings, and analytical tools .
Pharmaceutical Testing
- Field : Pharmacology
- Application : “4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid” can be used for pharmaceutical testing .
- Methods : High-quality reference standards are used for accurate results .
- Results : This compound can be used to test the efficacy and safety of new drugs .
Isoprenoid Homologation
- Field : Organic Chemistry
- Application : This compound has been used to illustrate applications as saturated isoprene building blocks in isoprenoid homologation, highlighting their versatility in synthetic organic chemistry.
- Methods : The synthesis of analog compounds, such as 3-methyl-4-phenylsulfonylbutanoic acid, has been achieved through standard procedures.
- Results : These compounds have demonstrated their potential as building blocks in organic synthesis.
Environmental Monitoring
- Field : Environmental Science
- Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as environmental monitoring .
- Methods : An emphasis will be given to MBPs’ role in detecting and quantifying microplastics in high throughput, distinguishing microplastics from other environmental particles, and thereby assisting to close an analytical gap in food safety and monitoring of environmental plastic pollution .
- Results : This review aims to provide an overview among researchers from diverse disciplines in respect to material- (specific) binding of MBPs, protein engineering methodologies to tailor their properties to application demands, re-engineering for material science applications using MBPs, and thereby inspire researchers to employ MBPs in their research .
Eigenschaften
IUPAC Name |
4-(5-methylsulfonyl-2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-20(18,19)10-2-3-11-9(8-10)6-7-14(11)12(15)4-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVWOVQSCNJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375565 | |
| Record name | 4-[5-(Methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
CAS RN |
396105-96-7 | |
| Record name | 4-[5-(Methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




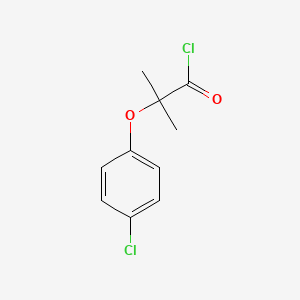

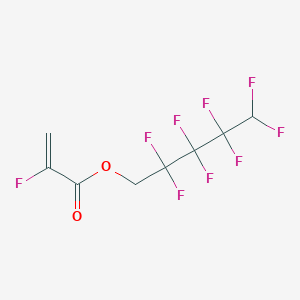
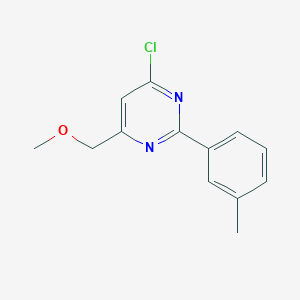
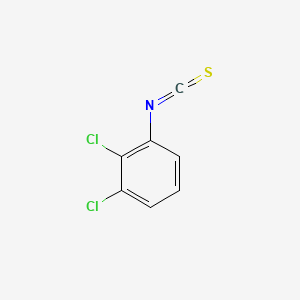
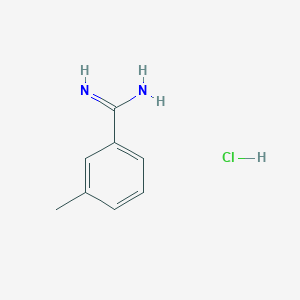
![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)
